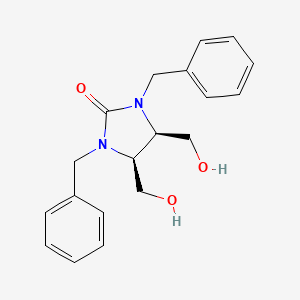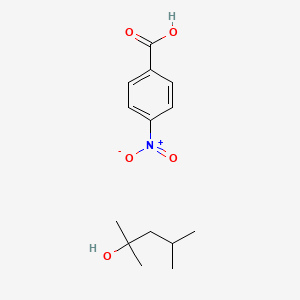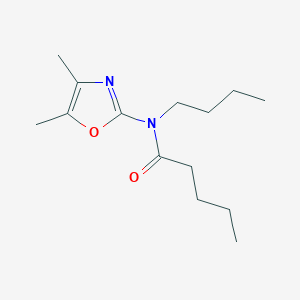
Lithium;methoxymethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lithium methoxymethane can be synthesized through the reaction of lithium metal with methanol. The reaction typically occurs under an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The general reaction is as follows:
2Li+2CH3OH→2LiCH3OCH3+H2
This reaction requires careful control of temperature and pressure to ensure the complete conversion of lithium metal to lithium methoxymethane.
Industrial Production Methods
Industrial production of lithium methoxymethane involves similar synthetic routes but on a larger scale. The process includes the use of high-purity lithium metal and methanol, along with advanced equipment to maintain an inert atmosphere and control reaction conditions. The product is then purified through distillation or crystallization to obtain high-purity lithium methoxymethane.
化学反应分析
Types of Reactions
Lithium methoxymethane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium methoxide and other oxidation products.
Reduction: Can be reduced to form lithium hydride and methanol.
Substitution: Participates in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves reducing agents like lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Lithium methoxide and other oxidation products.
Reduction: Lithium hydride and methanol.
Substitution: Various substituted lithium compounds depending on the nucleophile used.
科学研究应用
Lithium methoxymethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as bipolar disorder and neurodegenerative diseases.
Industry: Utilized in the production of high-performance batteries, particularly lithium-ion batteries, due to its electrochemical properties.
作用机制
The mechanism of action of lithium methoxymethane involves its interaction with various molecular targets and pathways. In biological systems, it is known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These interactions lead to changes in cellular signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell growth and differentiation. Additionally, lithium methoxymethane can modulate neurotransmitter levels, contributing to its therapeutic effects in mood disorders.
相似化合物的比较
Similar Compounds
Dimethyl ether: An isomer of lithium methoxymethane with similar chemical properties but different applications.
Lithium methoxide: A related compound with similar reactivity but distinct uses in organic synthesis and industrial applications.
Uniqueness
Lithium methoxymethane is unique due to its combination of lithium and methoxy groups, which confer specific reactivity and electrochemical properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents.
属性
CAS 编号 |
53259-69-1 |
|---|---|
分子式 |
C4H12LiO2+ |
分子量 |
99.1 g/mol |
IUPAC 名称 |
lithium;methoxymethane |
InChI |
InChI=1S/2C2H6O.Li/c2*1-3-2;/h2*1-2H3;/q;;+1 |
InChI 键 |
PWURWACTPSLCBC-UHFFFAOYSA-N |
规范 SMILES |
[Li+].COC.COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


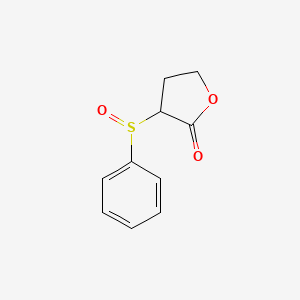
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)

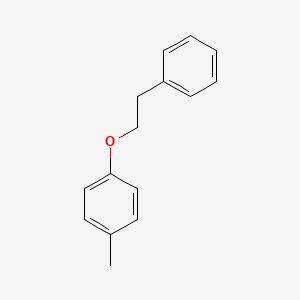
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

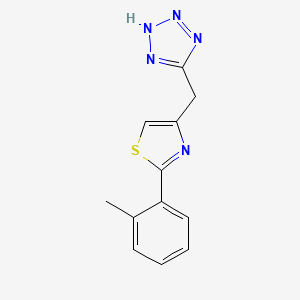

![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
